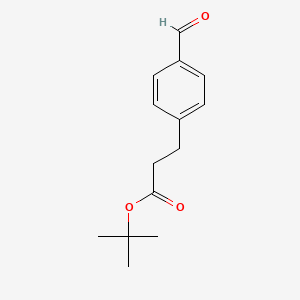

3-(4-Formyl-phenyl)-propionic acid tert-butyl ester

Description

Overview of 3-(4-Formyl-phenyl)-propionic acid tert-butyl ester

3-(4-Formyl-phenyl)-propionic acid tert-butyl ester represents a significant class of aromatic ester compounds characterized by its distinctive molecular architecture. The compound consists of a phenyl ring bearing a formyl group at the para position, connected through a three-carbon propionic acid chain that is esterified with a tertiary butyl group. This structural arrangement creates a molecule with multiple functional sites that enable diverse chemical transformations and synthetic applications.

The molecular framework of this compound provides exceptional synthetic versatility due to the presence of both electrophilic and nucleophilic centers. The formyl group attached to the aromatic ring serves as an important electrophilic site, while the ester functionality offers opportunities for hydrolysis, transesterification, and other nucleophilic substitution reactions. The tertiary butyl group contributes to the compound's stability and provides steric hindrance that can influence reaction selectivity and product distribution in synthetic applications.

Chemical analysis reveals that the compound exhibits characteristic reactivity patterns associated with both aromatic aldehydes and aliphatic esters. The phenyl ring system provides electronic stabilization through resonance effects, while the electron-withdrawing nature of the formyl group influences the electronic distribution throughout the molecule. This electronic arrangement contributes to the compound's utility as a synthetic intermediate and its ability to participate in various organic transformations.

The compound's structural features make it particularly suitable for applications requiring controlled reactivity and selective transformations. The spatial separation between the formyl group and the ester functionality allows for independent manipulation of these reactive sites, enabling chemists to design synthetic sequences that capitalize on the unique properties of each functional group. This characteristic has led to widespread adoption of the compound in pharmaceutical research and development programs.

Significance in Organic and Medicinal Chemistry

The importance of 3-(4-Formyl-phenyl)-propionic acid tert-butyl ester in organic chemistry stems from its role as a versatile building block for the construction of complex molecular architectures. Research demonstrates that this compound serves as an essential intermediate in the synthesis of pharmaceutically active compounds, where its dual functionality enables the formation of intricate molecular frameworks through carefully orchestrated reaction sequences.

In medicinal chemistry applications, the compound's structural features provide access to diverse chemical space through systematic modification of its functional groups. The formyl group serves as a key site for nucleophilic addition reactions, enabling the introduction of various substituents that can modulate biological activity. Meanwhile, the ester functionality offers opportunities for bioconjugation and prodrug development, where the tertiary butyl group can serve as a protecting group or contribute to pharmacokinetic properties.

The compound's significance extends to its utility in developing novel synthetic methodologies and exploring structure-activity relationships in drug discovery programs. Research findings indicate that modifications to either the aromatic or aliphatic portions of the molecule can lead to compounds with dramatically different biological profiles. This structural flexibility has made the compound particularly valuable in lead optimization studies and the development of new therapeutic agents.

Contemporary research has highlighted the compound's importance in the synthesis of complex natural products and their synthetic analogs. The ability to selectively functionalize different regions of the molecule while maintaining structural integrity has enabled chemists to access previously challenging molecular targets. This capability has particular relevance in the synthesis of bioactive compounds where precise control over molecular architecture is essential for biological activity.

Furthermore, the compound has gained recognition for its role in developing new synthetic strategies that combine multiple bond-forming reactions in single synthetic operations. The presence of multiple reactive sites enables the design of cascade reactions and domino processes that can rapidly increase molecular complexity while maintaining high levels of selectivity and efficiency.

Scope and Objectives of the Review

This comprehensive review aims to provide a detailed examination of 3-(4-Formyl-phenyl)-propionic acid tert-butyl ester from multiple perspectives, encompassing its chemical properties, synthetic applications, and broader significance in organic and medicinal chemistry. The primary objective is to consolidate current knowledge regarding this important compound while identifying opportunities for future research and development.

The review systematically addresses the fundamental chemical characteristics that define the compound's behavior in various chemical environments. This includes detailed analysis of its electronic structure, conformational preferences, and reactivity patterns that govern its participation in synthetic transformations. Understanding these fundamental properties provides the foundation for predicting and controlling the compound's behavior in new synthetic applications.

A critical component of this review involves examining the compound's synthetic utility across different areas of organic chemistry. This encompasses traditional organic transformations as well as modern synthetic methodologies that have been developed specifically to exploit the compound's unique structural features. The analysis includes evaluation of reaction conditions, product yields, and selectivity patterns that characterize these transformations.

The review also addresses the compound's growing importance in pharmaceutical research, where it serves as both a synthetic intermediate and a structural motif in bioactive molecules. This includes examination of structure-activity relationships, molecular recognition properties, and the role of specific functional groups in determining biological activity. These considerations are essential for understanding how the compound contributes to drug discovery and development programs.

Additionally, the review explores emerging applications and future directions for research involving 3-(4-Formyl-phenyl)-propionic acid tert-butyl ester. This includes identification of underexplored synthetic opportunities, potential new applications in materials science and chemical biology, and areas where improved synthetic methods could enhance the compound's utility. The analysis aims to provide a roadmap for future research efforts while highlighting the most promising avenues for continued investigation.

Properties

IUPAC Name |

tert-butyl 3-(4-formylphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-14(2,3)17-13(16)9-8-11-4-6-12(10-15)7-5-11/h4-7,10H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCDFDOWBTQTZSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(4-Formyl-phenyl)-propionic acid tert-butyl ester typically involves:

- Starting from 3-(4-formylphenyl)propionic acid or its derivatives.

- Protection of the carboxylic acid group via esterification with tert-butyl alcohol or tert-butyl protecting groups.

- Use of mild reaction conditions to preserve the sensitive aldehyde functionality.

Esterification via tert-Butyl Protection

A common approach involves converting the free acid to its tert-butyl ester using acid-catalyzed esterification or via tert-butyl protecting groups such as tert-butyl chloroformate or isobutylene in the presence of acid catalysts.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| 1 | 3-(4-Formylphenyl)propionic acid | Starting material |

| 2 | tert-Butanol, acid catalyst (e.g., H2SO4, p-TsOH) | Reflux or room temperature, mild acid |

| 3 | Purification by extraction and chromatography | To isolate tert-butyl ester |

This method protects the acid group while maintaining the aldehyde intact.

Synthetic Route via Methyl Ester Intermediate and Subsequent tert-Butyl Ester Formation

An alternative multi-step approach involves:

- Formation of methyl ester derivative of 3-(4-formylphenyl)propionic acid.

- Conversion of methyl ester to tert-butyl ester through transesterification or by hydrolysis followed by esterification with tert-butyl reagents.

This approach is useful for better control over reaction steps and purification.

Detailed Synthetic Procedure from Literature

A detailed synthesis from an advanced organic chemistry study involves the following steps:

| Step | Reaction Description | Conditions & Reagents | Yield & Notes |

|---|---|---|---|

| 1 | Reaction of methyl 3-(3-formyl-4-hydroxyphenyl)propanoate with tert-butyl (2-aminoethyl)carbamate | Anhydrous dichloromethane, room temperature, 1 hour | Quantitative yield of intermediate imine derivative |

| 2 | Reduction of imine intermediate using sodium borohydride | 2,2,2-Trifluoroethanol, ice bath to room temp, 1 hour | Quantitative yield of amine derivative |

| 3 | Acid treatment to form dihydrochloride salt | 4 M HCl in dioxane, room temperature, 15 min | 89% yield of dihydrochloride salt |

| 4 | Reaction with aldehyde and triethylamine in methanol | Room temperature, 1 hour | Quantitative yield of Schiff base intermediate |

| 5 | Reduction of Schiff base using sodium borohydride | 2,2,2-Trifluoroethanol, ice bath to room temp, 1 hour | Quantitative yield of secondary amine derivative |

| 6 | Alkylation with tert-butyl 2-bromoacetate in acetonitrile with sodium carbonate | Reflux 3.5 hours | 33.4% yield of final tert-butyl ester compound after purification |

This multi-step synthesis is part of a larger route to complex bifunctional chelating agents but demonstrates the utility of tert-butyl ester formation in the presence of sensitive aldehyde groups.

Industrial Preparation Method (Patent Insight)

A Chinese patent describes a preparation method of tert-butyl esters related to compounds with formyl groups on aromatic rings. The process involves:

- Reaction of methyl vinyl ketone with 4-formylpiperidine-1-tert-butyl formate in tetrahydrofuran at low temperature (-10 °C), followed by addition of ethanolic potassium hydroxide.

- Work-up involving washing with saturated sodium chloride solution, concentration, and purification by column chromatography.

- Subsequent reaction with tris(dimethylamino)methane in toluene under reflux for 12 hours to yield the tert-butyl ester product.

- Isolation by filtration and drying to obtain a yellow solid tert-butyl ester.

This method emphasizes high yield and environmental considerations, avoiding irritating odors during preparation.

Comparative Data Table of Preparation Methods

| Method Type | Key Reagents/Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|

| Direct Acid Esterification | tert-Butanol, acid catalyst, reflux | Moderate to high | Simple, direct | Possible aldehyde side reactions |

| Multi-step via Methyl Ester | Methyl ester intermediate, sodium borohydride, tert-butyl 2-bromoacetate | Moderate (up to 33%) | High selectivity, good purity | Multi-step, time-consuming |

| Patent Industrial Method | Methyl vinyl ketone, 4-formylpiperidine-1-t-butyl formate, KOH, toluene reflux | High | High yield, scalable, odorless | Requires specialized reagents |

Research Findings and Notes

The aldehyde group in 3-(4-formylphenyl)propionic acid tert-butyl ester is sensitive to strong acid or base; thus, mild conditions are necessary to avoid side reactions such as aldol condensations or reductions.

Sodium borohydride is commonly used to reduce imine intermediates selectively without affecting the aldehyde group if protected properly.

Tert-butyl ester groups provide robust protection of carboxylic acids during synthetic transformations and can be removed under acidic conditions when needed.

The industrial patent method demonstrates a practical approach incorporating green chemistry principles by minimizing odor and waste, suitable for scale-up.

Chemical Reactions Analysis

Types of Reactions

3-(4-Formyl-phenyl)-propionic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: 3-(4-Carboxyphenyl)-propionic acid tert-butyl ester.

Reduction: 3-(4-Hydroxymethylphenyl)-propionic acid tert-butyl ester.

Substitution: 3-(4-Nitrophenyl)-propionic acid tert-butyl ester or 3-(4-Halophenyl)-propionic acid tert-butyl ester.

Scientific Research Applications

Pharmaceutical Applications

Intermediate in Drug Synthesis

The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to the development of biologically active compounds. For instance, it is utilized in the synthesis of anti-inflammatory and analgesic agents due to its ability to undergo further reactions that enhance therapeutic efficacy .

Organic Synthesis

Reagent in Esterification Reactions

3-(4-Formyl-phenyl)-propionic acid tert-butyl ester can be employed as a reagent for esterification reactions. The tert-butyl group provides steric protection, allowing for selective reactions that can yield various derivatives. This property is particularly useful in synthesizing complex organic molecules where control over functional group transformations is essential .

Deprotection Strategies

The tert-butyl ester can be selectively deprotected under mild conditions using methods such as aqueous phosphoric acid treatment or using radical cation catalysts like magic blue. These methods facilitate the conversion of the ester back into the corresponding carboxylic acid, which can then be utilized in further synthetic pathways .

Case Study 1: Synthesis of Anti-inflammatory Agents

In a study published by Thermo Scientific, 3-(4-Formyl-phenyl)-propionic acid tert-butyl ester was used as an intermediate to synthesize novel anti-inflammatory drugs. The research highlighted the compound's versatility in forming various derivatives that exhibited significant anti-inflammatory activity in vitro.

Case Study 2: Organic Synthesis Techniques

A recent publication discussed the use of this compound in organic synthesis, demonstrating its role in producing complex molecules through selective deprotection and functionalization strategies. The results indicated high yields and purity of the final products, showcasing its effectiveness as a synthetic intermediate .

Mechanism of Action

The mechanism of action of 3-(4-Formyl-phenyl)-propionic acid tert-butyl ester depends on the specific application. In organic synthesis, the compound acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The formyl group can participate in nucleophilic addition reactions, while the ester moiety can be hydrolyzed by esterases.

Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

Key Observations :

- Electron-withdrawing vs. donating groups : The formyl group (-CHO) in the target compound increases electrophilicity compared to electron-donating groups like -OH or -OCH₃, making it more reactive in nucleophilic additions or condensations.

- Biological activity : Esterification generally reduces antioxidant activity, as seen in TEAC values (e.g., 0.579 for the free acid vs. 0.427 for the butyl ester) . The tert-butyl ester in the target compound may further diminish activity due to steric hindrance.

Ester Group Variations

Key Observations :

Antioxidant Activity

- Esterification impact : Free carboxylic acids (e.g., 3-(4-hydroxyphenyl)propionic acid) exhibit higher antioxidant activity than their esters due to improved hydrogen-donating capacity . The tert-butyl ester in the target compound likely reduces such activity.

- Substituent hierarchy : TEAC values follow the order: free acid > butyl ester > methyl ester, highlighting the trade-off between stability and bioactivity .

Stability and Hydrolysis

- tert-Butyl esters resist hydrolysis better than methyl or ethyl esters, as demonstrated in multi-step syntheses involving polar aprotic solvents like DMSO .

Data Tables

Biological Activity

3-(4-Formyl-phenyl)-propionic acid tert-butyl ester, a compound with the molecular formula C14H18O3, has garnered attention in recent years due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a phenyl ring with a formyl group and a tert-butyl ester moiety. Its structural characteristics contribute to its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C14H18O3 |

| Molecular Weight | 250.29 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Antitumor Activity

Recent studies have indicated that derivatives of propionic acid exhibit significant antitumor activity. For instance, compounds similar to 3-(4-Formyl-phenyl)-propionic acid tert-butyl ester have been shown to inhibit fatty acid synthase (FAS), a crucial enzyme for tumor cell growth. FAS inhibitors can induce apoptosis in cancer cells, making them potential candidates for cancer therapy .

The mechanism by which 3-(4-Formyl-phenyl)-propionic acid tert-butyl ester exerts its biological effects is believed to involve the inhibition of key metabolic pathways in cancer cells. By targeting FAS, the compound disrupts lipid biosynthesis, leading to reduced membrane synthesis and energy production in rapidly dividing tumor cells .

Case Studies

-

Inhibition of Fatty Acid Synthase :

- A study focused on the synthesis of novel β-lactone inhibitors of FAS demonstrated that modifications in the structure could enhance inhibitory potency. The study highlighted that similar compounds could lead to increased apoptosis in tumor cells, suggesting a promising avenue for further research into 3-(4-Formyl-phenyl)-propionic acid tert-butyl ester as a potential antitumor agent .

-

Pharmacokinetics and Metabolism :

- Research into the pharmacokinetics of related compounds has shown rapid absorption and distribution in vivo. For example, after administration, metabolites were detected in various tissues, indicating that similar compounds could exhibit favorable bioavailability profiles . Understanding these parameters is crucial for optimizing therapeutic applications.

Comparative Analysis

A comparative analysis of 3-(4-Formyl-phenyl)-propionic acid tert-butyl ester with other propionic acid derivatives reveals distinct biological activities attributed to structural variations.

| Compound | Biological Activity | Notes |

|---|---|---|

| 3-(4-Formyl-phenyl)-propionic acid tert-butyl ester | Antitumor (FAS inhibitor) | Potential for drug development |

| Orlistat | FAS inhibitor; weight loss agent | Established clinical use |

| Other propionic acid derivatives | Varies; some exhibit anti-inflammatory properties | Diverse applications |

Q & A

Q. What are the common synthetic routes for preparing 3-(4-Formyl-phenyl)-propionic acid tert-butyl ester, and how can reaction conditions be optimized for higher yields?

The synthesis of tert-butyl esters typically involves acid-catalyzed esterification. A general method uses tert-butyl acetoacetate and catalytic acid under reflux conditions. For example, methyl 3-(4-hydroxyphenyl)propanoate was synthesized with 86% yield via modified esterification protocols, followed by purification using column chromatography (dichloromethane) . To optimize yields:

- Use anhydrous conditions to prevent hydrolysis.

- Adjust reaction time and temperature to balance esterification efficiency and side reactions.

- Purify via column chromatography with appropriate solvent polarity to isolate the product effectively.

Q. What analytical techniques are recommended for confirming the purity and structure of this compound?

Key techniques include:

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>98% as per method A in ) .

- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity (e.g., tert-butyl protons at δ ~1.4 ppm, formyl proton at δ ~9.8 ppm).

- Infrared Spectroscopy (IR) : Identify functional groups (e.g., ester C=O stretch ~1740 cm⁻¹, formyl C=O ~1700 cm⁻¹).

- Mass Spectrometry (MS) : Verify molecular ion peaks and fragmentation patterns.

Q. What are the recommended storage conditions to ensure the compound’s long-term stability?

Store the compound under inert gas (e.g., nitrogen) at –20°C to prevent hydrolysis or oxidation. recommends shipping with blue ice for temperature-sensitive compounds, suggesting refrigeration is critical . Use amber vials to avoid photodegradation of the formyl group.

Advanced Research Questions

Q. How does the tert-butyl ester group influence the compound’s stability under acidic or basic conditions compared to other ester groups?

The tert-butyl group provides steric hindrance, reducing susceptibility to nucleophilic attack. For example, tert-butyl esters resist hydrolysis under mildly acidic conditions better than methyl or ethyl esters. However, prolonged exposure to strong acids (e.g., TFA) or bases may cleave the ester. This stability is advantageous in multi-step syntheses requiring orthogonal protecting groups .

Q. Are there known side reactions or by-products during the synthesis of this compound, and how can they be mitigated?

Common side reactions include:

Q. How can this compound be utilized as an intermediate in synthesizing pharmaceuticals or polymers?

The formyl group enables further functionalization:

- Peptide coupling : React with amines to form Schiff bases, followed by reduction to stable linkages (e.g., in tyrosine derivatives) .

- Polymer synthesis : Incorporate into monomers via aldehyde-amine condensation (e.g., dynamic covalent networks).

notes similar tert-butyl-substituted compounds as intermediates in antioxidant synthesis .

Q. What challenges arise when scaling up the synthesis from laboratory to pilot scale, particularly regarding purification?

Key challenges include:

- Column chromatography limitations : Replace with recrystallization or distillation for large-scale purification.

- Exothermic reactions : Optimize cooling and mixing to control reaction kinetics.

- Solvent recovery : Use greener solvents (e.g., ethyl acetate) to reduce environmental impact. ’s 86% yield at lab scale may require re-optimization for pilot conditions .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.